molecular formula C23H29N5O4 B600831 Alogliptin Related Compound 29 CAS No. 1246610-74-1

Alogliptin Related Compound 29

カタログ番号 B600831
CAS番号: 1246610-74-1
分子量: 439.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alogliptin Related Compound 29 is a metabolite of Aloesin . It has a molecular formula of C23H29N5O4 and a molecular weight of 439.52 .


Synthesis Analysis

The synthesis of a novel analogue of Alogliptin, which could be similar to Alogliptin Related Compound 29, involves the condensation of two key intermediates. One of these intermediates is an amino-piperidine derivative bearing a spirocyclic ring on the piperidine moiety . The preparation of the aminopiperidine intermediate was carried out by constructing the cyclopropyl ring prior to assembling the piperidine ring .


Molecular Structure Analysis

The molecular structure of Alogliptin Related Compound 29 is represented by the formula C23H29N5O4 .


Chemical Reactions Analysis

The synthesis of a novel analogue of Alogliptin involves the condensation of two key intermediates . This suggests that the synthesis of Alogliptin Related Compound 29 might involve similar chemical reactions.

科学的研究の応用

Application 1: Formulation and Optimization of Alogliptin-Loaded Polymeric Nanoparticles

  • Summary of the Application: This study focuses on the formulation and optimization of Alogliptin-loaded polymeric nanoparticles. The aim is to improve the delivery of Alogliptin, an FDA-approved oral anti-hyperglycemic drug that inhibits dipeptidyl peptidase-4 .
  • Methods of Application: The nanoparticles were prepared using the nanoprecipitation method and further optimized by Box–Behnken experimental design (BBD). The formulation was optimized by varying the independent variables Eudragit RSPO (A), Tween 20 (B), and sonication time ©, and the effects on the hydrodynamic diameter (Y1) and entrapment efficiency (Y2) were evaluated .
  • Results or Outcomes: The prepared nanoparticles show a hydrodynamic diameter of between 272.34 nm and 482.87 nm, and an entrapment efficiency of between 64.43 and 95.21%. The in vitro release data of the nanoparticles reveals a prolonged release pattern (84.52 ± 4.1%) in 24 h. The permeation study results show a 2.35-fold higher permeation flux than pure Alogliptin .

Application 2: SGLT Inhibitors as Antidiabetic Agents

  • Summary of the Application: This research focuses on the use of Sodium/Glucose Cotransporter (SGLT) inhibitors as antidiabetic agents. Alogliptin Related Compound 29 is one of the compounds being studied for its potential as an SGLT inhibitor .
  • Methods of Application: The methods of application involve testing the compound’s potency against SGLT2 and SGLT1 compared to the reference compound dapagliflozin .
  • Results or Outcomes: Compound 29 was found to be more potent against SGLT2, whereas compound 30 was more potent against SGLT1 compared to dapagliflozin .

Application 3: Antidiabetic Treatment with Gliptins

  • Summary of the Application: This research focuses on the use of gliptins, a group of drugs that includes Alogliptin, for antidiabetic treatment .
  • Methods of Application: The methods of application involve testing the potency of various gliptins, including Alogliptin, in experimental models .
  • Results or Outcomes: The study found that gliptins as a group exert favorable changes in experimental models .

Application 4: Alogliptin as a Dipeptidyl Peptidase-4 Inhibitor

  • Summary of the Application: This study focuses on the use of Alogliptin as a dipeptidyl peptidase-4 inhibitor. Alogliptin is an FDA-approved oral anti-hyperglycemic drug .
  • Methods of Application: The methods of application involve testing the potency of Alogliptin in inhibiting dipeptidyl peptidase-4 .
  • Results or Outcomes: The study found that Alogliptin effectively inhibits dipeptidyl peptidase-4 .

Safety And Hazards

While specific safety and hazard information for Alogliptin Related Compound 29 is not available, Alogliptin, the parent compound, has been associated with several side effects. These include severe or ongoing pain in joints, heart problems, liver problems, and serious hypersensitivity reactions .

特性

CAS番号

1246610-74-1

製品名

Alogliptin Related Compound 29

分子式

C23H29N5O4

分子量

439.52

外観

Solid powder

純度

> 95%

数量

Milligrams-Grams

同義語

Loxoprofen acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。